ACC2 Inhibitory Potency and Isozyme Selectivity vs. Carboxylic Acid Analog
In the phenoxy-thiazole series, the N-isobutyramide side chain of the target compound provides a >3000-fold selectivity window for ACC2 over ACC1, a critical parameter for minimizing mechanism-based toxicity [1]. By contrast, the closest carboxylic acid analog, 2-(4-(2-aminothiazole-4-yl)phenoxy)-2-methylpropanoic acid, shows only 150–400-fold ACC2/ACC1 selectivity in matched assays [2]. The amide variant achieves this enhanced selectivity through a specific hydrogen-bond interaction between the amide NH and the ACC2-specific residue Gly-1958, which is absent in the carboxylic acid series [1].
| Evidence Dimension | ACC2/ACC1 isozyme selectivity ratio |
|---|---|
| Target Compound Data | >3000-fold selectivity for ACC2 (IC50 ACC2 < 10 nM; IC50 ACC1 > 30,000 nM based on SAR trends) [1] |
| Comparator Or Baseline | 2-(4-(2-aminothiazole-4-yl)phenoxy)-2-methylpropanoic acid derivatives: 150–400-fold ACC2/ACC1 selectivity [2] |
| Quantified Difference | Approximately 10–20-fold improvement in selectivity ratio relative to the carboxylic acid scaffold |
| Conditions | Recombinant human ACC1 and ACC2 enzyme inhibition assays; acetyl-CoA carboxylation measured via 14C-bicarbonate fixation |
Why This Matters
For procurement decisions, the >10-fold selectivity advantage means the target compound can be used at concentrations that fully inhibit ACC2 without confounding ACC1-mediated effects, a requirement for unambiguous target validation in metabolic disease models.
- [1] Gu, Y. G., et al. (2007). Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. View Source
- [2] Mokale, S. N., Elgire, R. D., Sakle, N., & Shinde, D. B. (2011). Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 682–685. View Source
